1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C13H12ClN5O and its molecular weight is 289.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0730377 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole, focusing on generating structurally diverse libraries of compounds. These efforts include the synthesis of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands and the exploration of reactions involving pyrazole derivatives for creating new chemical entities. For instance, Guerrero et al. (2008) synthesized 3,5-dimethylpyrazolic hybrid ligands substituted by polyether chains and phenyl groups, leading to the formation of monomeric and dimeric palladium(II) complexes, showcasing the versatility of such compounds in coordination chemistry (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).
Biological Activities
The potential biological activities of pyrazole and arylazopyrazole derivatives have been a subject of investigation. Sharma, Sharma, and Dixit (2010) synthesized new 1-((N-benzoyl) 2,3-dichloro anilinomalonyl) 3,5- dimethyl- 4 -(unsubstituted/substituted phenylazo) pyrazoles and assessed their antibacterial and antifungal activities, highlighting the utility of these compounds in medicinal chemistry (Sharma, Sharma, & Dixit, 2010).
Chemical Reactions and Transformations
Research on the chemical reactivity and transformations of benzotriazole and pyrazole derivatives has contributed to the development of novel synthetic routes and the understanding of their mechanisms. Potapov et al. (2011) examined the oxidation of pyrazole and benzotriazole-containing thioethers, revealing selective reactions that contribute to the synthetic utility of these compounds (Potapov, Chernova, Ogorodnikov, Petrenko, & Khlebnikov, 2011).
Application in Material Science
Compounds with the structural motif of this compound have also found applications in material science. Cui et al. (2012) synthesized novel N-heterocycle-containing benzotriazoles and investigated their properties as UV absorbers, demonstrating the potential of these compounds in enhancing the UV protection properties of materials (Cui, Wang, Guo, & Chen, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-8-13(14)9(2)18(16-8)7-12(20)19-11-6-4-3-5-10(11)15-17-19/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLSUBRPSZBMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C3=CC=CC=C3N=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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